3-Methylbenzo[d]isothiazol-6-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7NOS |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-methyl-1,2-benzothiazol-6-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-7-3-2-6(10)4-8(7)11-9-5/h2-4,10H,1H3 |
InChI Key |
KBLMBIVTWRLMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylbenzo D Isothiazol 6 Ol and Its Precursors
Classical and Established Synthetic Routes
Traditional synthetic approaches to 3-Methylbenzo[d]isothiazol-6-ol rely on well-established chemical transformations. These routes often involve multi-step sequences starting from readily available aromatic precursors.
Cyclization Reactions for Benzisothiazole Ring Formation
The cornerstone of synthesizing this compound is the formation of the benzisothiazole ring. A common and historical method for constructing this bicyclic system is through the cyclization of appropriately substituted benzene (B151609) derivatives bearing ortho-amino and thioether or thiol functionalities.
One potential pathway commences with a substituted aniline (B41778). For instance, starting from a para-substituted aniline like 4-methoxyaniline, a series of reactions can be envisioned to build the isothiazole (B42339) ring. A key intermediate in many benzisothiazole syntheses is a 2-aminothiophenol (B119425) derivative. The Herz reaction, though not directly applicable to phenols, provides a conceptual basis for the introduction of a sulfur functionality ortho to an amino group.
A more direct conceptual approach involves the cyclization of a 2-mercapto- or 2-thioacetyl-aminobenzene derivative. For example, a hypothetical 2-amino-5-hydroxythiophenol could serve as a direct precursor. However, the synthesis of such a specific starting material presents its own challenges.
A plausible and documented approach for the formation of a related benzothiazole (B30560) structure involves the reaction of a p-aminophenol derivative. Acetaminophen, for example, is synthesized by the acetylation of the amino group of p-aminophenol using acetic anhydride (B1165640). uwaterloo.caresearchgate.netphlox.or.id This highlights the reactivity of the amino group, which is a key step in many cyclization reactions to form nitrogen-containing heterocycles.
Strategies for Introduction of the Methyl Group at the C-3 Position
The introduction of the methyl group at the C-3 position of the benzisothiazole ring is typically achieved during the cyclization step by selecting a precursor that contains the required carbon atom. A widely used method involves the reaction of a 2-aminothiophenol derivative with a reagent that can provide the C-3 carbon and the methyl group.
For instance, the cyclization of a 2-aminothiophenol with acetic anhydride or acetyl chloride would be a direct method to install the methyl group at the C-3 position, forming an N-acetylated intermediate that can then cyclize. A variation of this involves the reaction of o-mercaptoacylphenones in a process featuring a mild S-nitrosation and a subsequent intramolecular aza-Wittig reaction to construct the 3-substituted benzisothiazole ring. nih.gov
While direct C-H methylation of a pre-formed 6-hydroxybenzo[d]isothiazole is a theoretical possibility, classical methods would generally favor incorporating the methyl group during the ring-forming step due to challenges with regioselectivity in direct methylation of the heterocyclic ring.
Methods for Selective Hydroxylation at the C-6 Position
Achieving selective hydroxylation at the C-6 position of the benzisothiazole ring is a critical and often challenging step. Direct hydroxylation of an unsubstituted or 3-methyl-substituted benzisothiazole is generally difficult to control and can lead to a mixture of products.
A more common and controlled strategy involves carrying a protected hydroxyl group, most commonly a methoxy (B1213986) group, through the synthetic sequence, followed by a final deprotection step. The synthesis of 6-methoxy-1,3-benzothiazole is a known process. nih.gov A similar strategy could be employed for the synthesis of 6-methoxy-3-methylbenzo[d]isothiazole.
Modern and Sustainable Synthetic Approaches
In recent years, the principles of green chemistry have increasingly influenced the development of new synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its analogs is an area where these modern approaches are beginning to be applied.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of benzisothiazoles focuses on several key areas:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ionic liquids.
Catalysis: Employing catalytic methods to reduce the need for stoichiometric reagents and to enable reactions under milder conditions.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption.
For example, the synthesis of benzothiazoles has been reported using water as a solvent, which is a significant improvement over traditional organic solvents. nih.gov
Catalytic Methods (e.g., Organocatalysis, Transition Metal Catalysis)
Modern catalytic methods offer powerful tools for the synthesis of complex molecules like this compound with high efficiency and selectivity.
Organocatalysis , which uses small organic molecules as catalysts, has emerged as a valuable strategy in heterocyclic synthesis. An organocatalytic protocol for the synthesis of 2-substituted benzothiazoles has been described using an aryl iodide catalyst and oxone as a green terminal oxidant. nih.gov This approach proceeds via C-H functionalization and C-S bond formation at room temperature. nih.gov While not directly demonstrated for this compound, this methodology suggests a potential pathway for the C-S bond formation step under mild, metal-free conditions.
Transition metal catalysis has been extensively used for the synthesis of a wide variety of heterocyclic compounds. Palladium- and copper-catalyzed reactions are particularly common for the formation of C-N and C-S bonds. lodz.pl For instance, the synthesis of N,O-heterocyclic 3,1-benzoxazines has been achieved through a transition-metal-catalyzed decarboxylative intramolecular cyclization. nih.gov Such strategies could potentially be adapted for the cyclization step in the synthesis of this compound, offering high yields and functional group tolerance. While specific examples for the target molecule are scarce, the general principles of transition metal-catalyzed cross-coupling and C-H activation reactions provide a fertile ground for developing novel and efficient synthetic routes.
Below is a table summarizing some of the reagents and reaction types discussed:
| Reagent/Reaction Type | Purpose | Section Reference |
| Acetic Anhydride | Introduction of C-3 methyl group during cyclization | 2.1.2 |
| Boron Tribromide (BBr₃) | Demethylation of a methoxy group to a hydroxyl group | 2.1.3 |
| Hydrobromic Acid | Demethylation of a methoxy group to a hydroxyl group | 2.1.3 |
| Organocatalysis (e.g., Aryl Iodide/Oxone) | C-S bond formation under mild, metal-free conditions | 2.2.2 |
| Transition Metal Catalysis (e.g., Pd, Cu) | C-N and C-S bond formation, cyclization reactions | 2.2.2 |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like benzisothiazoles.
In the context of benzisothiazole synthesis, microwave irradiation has been successfully employed to facilitate key bond-forming reactions. For instance, the copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones from 2-iodobenzamides and elemental sulfur has been effectively carried out under microwave conditions. nih.gov This approach highlights the potential for microwave energy to drive reactions that might otherwise require harsh conditions or prolonged reaction times.
A general procedure for microwave-assisted synthesis involves charging a microwave-safe vessel with the reactants, a suitable solvent, and a catalyst, if required. The reaction mixture is then subjected to microwave irradiation at a specific power and temperature for a designated period. clockss.org The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as recrystallization or column chromatography. clockss.org
The benefits of this method include catalyst-free conditions in some cases, ease of work-up, and high product yields. clockss.org The following table illustrates the impact of microwave parameters on a model reaction for a related heterocyclic system.
Table 1: Optimization of Microwave-Assisted Synthesis of Ethyl 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 200 | 100 | 30 | Low |
| 2 | 300 | 90 | 30 | Moderate |
| 3 | 350 | 80 | 30 | 89 |
Data adapted from a study on a related thiazolo[3,2-a]pyrimidine system, demonstrating the principle of microwave synthesis optimization. clockss.org
While direct microwave-assisted synthesis protocols for this compound are not extensively detailed in the public domain, the successful application of this technology to structurally similar benzisothiazoles and other heterocycles strongly suggests its applicability. nih.govnih.gov The key would be the adaptation of existing benzisothiazole syntheses to microwave conditions, likely involving the optimization of parameters such as solvent, catalyst, temperature, and irradiation time.
Flow Chemistry Applications in Continuous Synthesis
Flow chemistry has garnered significant attention as an efficient, safe, and scalable technology for the synthesis of organic molecules. researchgate.net Its application to the preparation of heterocyclic compounds, including those with isoxazole (B147169) and benzothiazole cores, demonstrates its potential for the continuous synthesis of this compound. researchgate.net
In a typical flow chemistry setup, solutions of reagents are continuously pumped through a heated reactor coil or a packed bed of a solid-supported catalyst. The small dimensions of the reactor allow for excellent heat and mass transfer, leading to precise control over reaction parameters and improved safety, especially for highly exothermic or hazardous reactions. researchgate.net
The synthesis of complex molecules in a continuous flow manner often involves "telescoping" multiple reaction steps, where the output of one reactor is directly fed into the next without intermediate work-up and purification. researchgate.net This approach significantly enhances efficiency and reduces waste.
For the synthesis of a benzisothiazole derivative, a hypothetical flow process could involve:
Reactor 1: Formation of a key intermediate, such as a substituted thioamide or a 2-halobenzamide derivative.
Reactor 2: Cyclization to form the benzisothiazole ring, potentially using a solid-supported catalyst or reagent.
In-line Purification: Passage through a scavenger resin or a continuous liquid-liquid extraction unit to remove byproducts and unreacted starting materials.
The modular nature of flow chemistry allows for the rapid screening of reaction conditions and optimization of the process. unimi.it The ability to operate at elevated temperatures and pressures in a controlled manner can also accelerate reactions that are slow under batch conditions. researchgate.net While specific flow chemistry routes to this compound are not yet widely published, the principles established for other heterocyclic systems provide a clear roadmap for its development. researchgate.netchimia.ch
Precursor Chemistry and Feedstock Optimization
The efficient synthesis of this compound is highly dependent on the availability and synthesis of its key precursors. The assembly of the benzisothiazole scaffold can be approached through various synthetic strategies, each requiring specific starting materials.
The construction of the benzisothiazole ring typically involves the formation of a crucial sulfur-nitrogen bond. Common strategies often start with appropriately substituted benzene derivatives.
One major pathway involves the cyclization of substituted 2-aminothiophenols. For instance, the condensation of a 2-aminothiophenol derivative with an appropriate electrophile can lead to the formation of the benzisothiazole ring. mdpi.com The synthesis of the required substituted 2-aminothiophenol itself is a critical step.
Another prevalent method starts from 2-halobenzamides or related compounds. For example, 2-iodobenzamides can react with a sulfur source, such as elemental sulfur, in the presence of a catalyst to form the benzisothiazole core. nih.gov The choice of the halogen (iodine, bromine, or chlorine) can significantly impact the reaction rate and yield, with iodo-derivatives often being more reactive. arkat-usa.org
The synthesis of these key intermediates can be multi-step processes. For example, the preparation of a substituted 2-aminothiophenol might begin with a nitration reaction on a corresponding phenol (B47542), followed by reduction of the nitro group to an amine, and subsequent introduction of the thiol group. researchgate.net
The economic feasibility of any synthetic route on an industrial scale is critically dependent on the cost and availability of the starting materials. For the synthesis of this compound, the ideal starting materials would be readily available, low-cost commodity chemicals.
The choice of synthetic route will be heavily influenced by this economic analysis. For example, while a route starting from a highly functionalized and complex precursor might offer a high yield in the final step, it may be economically unviable if the precursor itself is expensive and difficult to synthesize.
A comprehensive evaluation would involve:
Identifying multiple synthetic pathways to the target molecule.
Determining the commercial suppliers and bulk pricing for the initial starting materials for each pathway.
Considering the environmental impact and waste generated by each synthetic approach.
Yield Optimization and Purity Enhancement Techniques
Maximizing the yield and purity of the final product is a crucial aspect of any chemical synthesis. This is particularly important in the pharmaceutical and agrochemical industries, where high purity is a regulatory requirement.
The optimization of reaction conditions is a systematic process aimed at finding the ideal parameters to maximize the conversion of starting materials to the desired product while minimizing the formation of byproducts. Key parameters that are typically varied include:
Temperature: The reaction rate generally increases with temperature. However, higher temperatures can also lead to the formation of degradation products.
Solvent: The choice of solvent can significantly influence the solubility of reactants and intermediates, as well as the reaction mechanism and rate.
Catalyst: The type and loading of the catalyst can have a profound effect on the reaction's efficiency and selectivity.
Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the position of the chemical equilibrium.
Reaction Time: The reaction needs to be allowed to proceed for a sufficient amount of time to ensure complete conversion, but unnecessarily long reaction times can lead to product degradation.
A design of experiments (DoE) approach can be employed to systematically explore the effects of these parameters and their interactions on the reaction yield.
Table 2: Illustrative Parameters for Reaction Condition Tuning
| Parameter | Range Explored | Optimal Condition |
| Temperature | 25 °C - 100 °C | 80 °C |
| Solvent | Toluene, DMF, Acetonitrile (B52724) | Acetonitrile |
| Catalyst Loading | 1 mol% - 10 mol% | 5 mol% |
| Reaction Time | 1 h - 24 h | 8 h |
This table provides a hypothetical example of parameters that would be optimized for a given reaction.
Once the reaction is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, and catalyst residues. Common purification techniques include:
Recrystallization: This is a highly effective method for purifying solid compounds. It involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in solution.
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. It is a versatile method that can be used to purify both solid and liquid compounds.
Distillation: For volatile liquid products, distillation can be used to separate them from non-volatile impurities.
Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution purification technique that is often used for the final polishing of a compound to achieve very high purity.
The choice of purification method will depend on the physical properties of the product and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity.
Advanced Isolation and Purification Strategies
The purification of this compound and related benzisothiazole derivatives often involves a multi-step approach, combining traditional techniques with modern chromatographic methods to achieve high purity. The presence of the phenolic hydroxyl group and the heterocyclic nitrogen atom imparts specific properties that are leveraged during these procedures.
Extractive Work-up and Precipitation
The initial step after synthesis completion is typically an aqueous work-up. For related benzo[d]isothiazole derivatives, this involves quenching the reaction mixture, followed by extraction into an appropriate organic solvent like ethyl acetate (B1210297). The organic phase is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. After drying over an agent such as sodium sulfate (B86663) and filtering, the solvent is removed under reduced pressure to yield the crude product. nih.gov
In certain synthetic protocols for related compounds, particularly those conducted in aqueous media, the desired product may precipitate directly from the reaction mixture. nih.gov This provides a straightforward initial purification step, where the solid can be isolated by simple filtration. However, this is typically followed by further purification to remove occluded impurities.
Recrystallization
Recrystallization is a powerful and commonly employed technique for the final purification of crystalline solids like many benzisothiazole derivatives. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For analogous heterocyclic compounds, various solvents have been proven effective. The choice depends on the specific substitution pattern of the benzisothiazole core.
| Solvent/System | Applicability for Heterocyclic Compounds | Reference |
|---|---|---|
| Ethanol | Commonly used for a wide range of aromatic and heterocyclic compounds. | |
| Aqueous Methanol (B129727)/Ethanol | Effective for compounds with moderate polarity, allowing for fine-tuning of solubility. | |
| Hexane (B92381) | Suitable for less polar compounds or as an anti-solvent. | |
| Nitromethane | Used for specific fused isothiazole derivatives. |
The process involves dissolving the crude this compound in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of a crystalline lattice, which excludes impurities. The purified crystals are then collected by filtration.
Chromatographic Techniques
When recrystallization is insufficient to remove impurities with similar solubility profiles, chromatographic methods are indispensable.
Column Chromatography: This is the most common chromatographic technique used for the purification of organic compounds. For benzothiazole and benzisothiazole derivatives, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to provide differential partitioning for the target compound and its impurities. A typical eluent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally more polar impurities.
| Technique | Stationary Phase | Typical Eluent System | Application Notes | Reference |
|---|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Standard method for routine purification of moderately polar heterocyclic compounds. | |
| Thin Layer Chromatography (TLC) | Silica Gel Plate | Hexane/Ethyl Acetate | Used to monitor reaction progress and determine the optimal eluent for column chromatography. |
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating isomers, HPLC is the method of choice. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water), is particularly common. The purity of the final compound is often confirmed by analytical HPLC, which can provide a quantitative measure of purity (e.g., >99%). While primarily an analytical tool, preparative HPLC can be used to purify small to medium quantities of material to a very high standard. Analytical methods such as HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for verifying the purity of related compounds like 3-Methylbenzo[d]isothiazol-6-amine. bldpharm.com
In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research
A comprehensive review of the chemical reactivity of this compound, a unique heterocyclic compound, is currently hindered by a significant lack of publicly available scientific literature and research data. Despite extensive searches of chemical databases and scholarly articles, specific experimental details regarding the reactivity of this molecule, particularly concerning electrophilic aromatic substitution and reactions at its hydroxyl group, remain unpublished.
The inquiry sought to detail the chemical behavior of this compound, focusing on a structured outline that included halogenation, nitration, sulfonation, and Friedel-Crafts reactions on its benzenoid ring. Additionally, the planned analysis was to cover alkylation, acylation, etherification, and esterification of its hydroxyl functional group. However, the scientific community has yet to publish detailed research findings or data tables on these specific reactions for this compound.
While general principles of organic chemistry can offer theoretical predictions about the reactivity of this compound, the absence of empirical data prevents a thorough and scientifically accurate discussion as requested. For instance, the directing effects of the electron-donating hydroxyl and methyl groups would likely influence the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group, also directing to the ortho and para positions. The interplay of these groups with the isothiazole ring would determine the precise outcome of such reactions.
Similarly, the hydroxyl group is expected to undergo typical reactions such as alkylation and acylation. However, without specific experimental conditions, reagent choices, and observed yields, any discussion would be purely speculative.
The lack of available information underscores a gap in the current body of chemical knowledge. Future research into the synthesis and reactivity of this compound and its derivatives would be necessary to provide the detailed insights required for a comprehensive analysis. Until such studies are conducted and published, a detailed article on the chemical reactivity and mechanistic investigations of this compound cannot be authoritatively written.
Chemical Reactivity and Mechanistic Investigations of 3 Methylbenzo D Isothiazol 6 Ol
Reactions Involving the Hydroxyl Group
Oxidation Reactions of the Phenolic Hydroxyl
The phenolic hydroxyl group at the C-6 position of 3-Methylbenzo[d]isothiazol-6-ol is a primary site for oxidation reactions. While direct experimental data on this specific compound is limited, the general reactivity of phenols suggests that it can be oxidized to the corresponding quinone or undergo oxidative coupling reactions. The specific products formed would depend on the oxidizing agent and reaction conditions employed. For instance, treatment with strong oxidizing agents could lead to the formation of a benzo[d]isothiazole-6-quinone derivative. Milder oxidizing agents might facilitate the formation of dimeric or polymeric structures through oxidative coupling.
In related benzisothiazole systems, oxidation is a well-documented transformation. For example, benzo[d]isothiazol-3(2H)-ones can be selectively oxidized to their corresponding 1-oxides using reagents like Selectfluor in aqueous media. nih.gov This suggests that the sulfur atom in the isothiazole (B42339) ring of this compound could also be susceptible to oxidation, potentially competing with the oxidation of the phenolic hydroxyl group.
Table 1: Potential Oxidation Products of this compound
| Reactant | Oxidizing Agent | Potential Product(s) |
| This compound | Strong Oxidant (e.g., Fremy's salt) | 3-Methylbenzo[d]isothiazole-4,7-dione |
| This compound | Mild Oxidant (e.g., FeCl3) | Dimeric/Polymeric ethers |
| This compound | Peroxy acids (e.g., m-CPBA) | This compound-1-oxide |
Derivatization Strategies for Functionalization
The phenolic hydroxyl group provides a convenient handle for the derivatization of this compound, allowing for the introduction of various functional groups to modulate its physical, chemical, and biological properties. Standard etherification and esterification reactions are expected to proceed readily. For instance, reaction with alkyl halides in the presence of a base would yield the corresponding 6-alkoxy derivatives. Similarly, acylation with acid chlorides or anhydrides would produce the 6-acyloxy analogs. These derivatization strategies are crucial for creating libraries of compounds for further investigation.
Reactivity of the Isothiazole Moiety
The isothiazole ring in this compound is a key contributor to its chemical reactivity, participating in nucleophilic attack, ring-opening, and rearrangement reactions.
Nucleophilic Attack on the Sulfur Atom
The sulfur atom in the isothiazole ring is electrophilic and can be attacked by nucleophiles. This is a common reactivity pattern for isothiazole derivatives. The outcome of such a reaction can vary, leading to either substitution at the sulfur atom or, more commonly, ring-opening of the isothiazole heterocycle. The greater nucleophilicity of sulfur compared to oxygen makes sulfides, and by extension the sulfur in the isothiazole ring, susceptible to electrophilic substitutions.
Ring-Opening and Rearrangement Reactions of the Heterocycle
The isothiazole ring can undergo cleavage under various conditions, often initiated by nucleophilic attack. For example, treatment with strong bases or certain nucleophiles can lead to the scission of the S-N bond, resulting in the formation of a substituted o-aminothiophenol derivative. In a related study, the Vilsmeier-Haack formylation of 3-methyl-1,2-benzisothiazole (B1619843) resulted in ring-opened products, specifically N-(3-benzo[b]thienyl)-N,N-dimethylformamidine derivatives, rather than direct formylation of the methyl group. rsc.org This highlights the susceptibility of the isothiazole ring to undergo cleavage and rearrangement under electrophilic conditions as well.
Computational studies on the ring-opening of three-membered heterocycles suggest that the activation energy for such reactions decreases down the group in the periodic table, with thiiranes (sulfur-containing) being more reactive than epoxides (oxygen-containing). nih.gov This principle can be extrapolated to the more complex isothiazole system, indicating a predisposition for ring-opening reactions involving the sulfur atom.
Reactions at the C-3 Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the C-3 position of the isothiazole ring exhibits its own characteristic reactivity. However, studies on the closely related 3-methyl-1,2-benzisothiazole have shown that this methyl group is surprisingly resistant to oxidation. rsc.org This suggests that direct oxidation of the methyl group in this compound to a carboxylic acid or aldehyde may be challenging under standard conditions.
Table 2: Reactivity of the C-3 Methyl Group in Benzisothiazole Derivatives
| Reactant | Reagent/Condition | Observation | Reference |
| 3-Methyl-1,2-benzisothiazole | Oxidation | Resistant to oxidation | rsc.org |
| 3-Methyl-1,2-benzisothiazole | Vilsmeier-Haack (DMF, POCl3) | Ring-opening and rearrangement | rsc.org |
Photochemical Transformations
The photochemical behavior of this compound is expected to be influenced by the presence of the phenolic hydroxyl group. While specific studies on this molecule are lacking, research on related 2-(2'-hydroxyphenyl)benzothiazoles has shown that they can undergo excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of the phenolic proton to the nitrogen atom of the thiazole (B1198619) ring in the excited state, leading to the formation of a transient keto-tautomer. This process can be a major deactivation pathway for the excited state and can influence the fluorescence properties and photostability of the molecule. The presence of other substituents on the phenyl ring can further modify this photochemical behavior.
Compound Names Mentioned
Electrochemical Behavior and Redox Mechanisms
The electrochemical oxidation of this compound is expected to be primarily influenced by the electron-donating phenolic hydroxyl group on the benzene (B151609) ring. In electrochemical studies like cyclic voltammetry, this compound would likely exhibit at least one irreversible oxidation peak at a moderately positive potential.
Anodic Reaction Mechanism: The most probable site of initial oxidation is the hydroxyl group. The mechanism would involve the following steps:
Initial Electron Transfer: The molecule undergoes a one-electron oxidation at the anode, losing an electron from the hydroxyl group to form a phenoxyl radical cation.
Deprotonation: The radical cation rapidly loses a proton to form a neutral phenoxyl radical.
Follow-up Reactions: This highly reactive phenoxyl radical can then undergo several reactions, including:
Dimerization/Polymerization: Two radicals can couple, leading to the formation of dimeric or oligomeric products. This process can lead to the fouling of the electrode surface, a common phenomenon in the oxidation of phenols.
Further Oxidation: At higher potentials, the radical or the sulfur atom in the isothiazole ring could undergo further oxidation. nih.gov
While direct experimental values for this compound are unavailable, studies on related hydroxy-substituted benzothiazoles and other phenolic compounds suggest the first oxidation potential would likely fall in the range of +0.5 to +1.0 V versus a standard reference electrode in a non-aqueous solvent. researchgate.netresearchgate.net Computational studies on benzothiazole (B30560) derivatives have shown that theoretical models can accurately predict oxidation potential trends. db-thueringen.de
Hypothetical Oxidation Data
| Parameter | Predicted Value | Notes |
|---|---|---|
| First Oxidation Potential (Epa) | ~ +0.75 V vs. Ag/AgCl | Irreversible peak corresponding to the oxidation of the phenolic -OH group. |
| Second Oxidation Event | > +1.5 V vs. Ag/AgCl | Potential oxidation of the isothiazole ring or further oxidation of products. db-thueringen.de |
The electrochemical reduction of the benzisothiazole system typically involves the heterocyclic ring. The reduction process is generally expected to be irreversible and occur at a negative potential.
Cathodic Reaction Mechanism: The reduction would likely target the N-S bond, which is the most electrochemically labile bond in the heterocycle under reductive conditions.
Initial Electron Transfer: The molecule accepts an electron at the cathode into its lowest unoccupied molecular orbital (LUMO), forming a radical anion. The LUMO is expected to have significant antibonding character with respect to the N-S bond.
Bond Cleavage: The resulting radical anion is unstable and undergoes rapid cleavage of the N-S bond.
Protonation and Further Reduction: The resulting anionic fragments are then protonated by a proton source (e.g., solvent or an additive) to yield a stable, ring-opened product, likely a derivative of 2-mercaptobenzaldehyde (B1308449) or a related thiol. At more negative potentials, further reduction of the intermediate functional groups (e.g., imine) could occur.
Based on related structures, the reduction potential is anticipated to be in the range of -1.0 to -2.0 V, though this is highly dependent on the solvent and electrolyte system used. db-thueringen.de
Kinetic and Thermodynamic Studies of Key Reactions
To quantitatively understand the reactions described above, detailed kinetic and thermodynamic studies would be necessary.
Kinetic Analysis of Photoreactions: The kinetics of the photo-induced degradation and rearrangement could be investigated using techniques like laser flash photolysis (LFP). LFP would allow for the direct observation of transient species, such as the initially formed excited states and radical intermediates. By monitoring the rise and decay of the transient absorption signals, rate constants for key steps, such as N-S bond cleavage and radical decay, could be determined.
Kinetic modeling would involve developing a comprehensive reaction scheme and fitting the experimental data (e.g., concentration vs. time profiles under irradiation) to a set of differential equations representing the proposed mechanism. This would yield rate constants for the primary photochemical process and subsequent secondary reactions.
Kinetic Analysis of Electrochemical Reactions: For the redox processes, the kinetics can be studied using techniques like cyclic voltammetry at varying scan rates. The relationship between the peak current and the scan rate can help determine whether the process is diffusion-controlled or limited by surface adsorption. More advanced electrochemical techniques, such as chronoamperometry or the use of rotating disk electrodes, could be employed to measure heterogeneous electron transfer rate constants (k₀) and diffusion coefficients (D).
Hypothetical Kinetic Data for Modeling
| Reaction Type | Parameter | Hypothetical Value | Method of Determination |
|---|---|---|---|
| Photodegradation | Quantum Yield (Φ) | 0.05 | Steady-state photolysis with chemical actinometry |
| Photodegradation | Rate Constant (kdeg) | 1.2 x 10-4 s-1 | Pseudo-first-order kinetic plot from UV-Vis data |
| Anodic Oxidation | Diffusion Coefficient (D) | 8.5 x 10-6 cm2/s | Randles-Sevcik equation from cyclic voltammetry |
| Anodic Oxidation | Electron Transfer Coeff. (α) | 0.48 | Analysis of peak potential shift with scan rate |
This table presents hypothetical data for illustrative purposes to demonstrate how kinetic parameters for the reactions of this compound would be reported.
Theoretical and Computational Chemistry Studies on 3 Methylbenzo D Isothiazol 6 Ol
Electronic Structure and Molecular Orbital Theory Analysis
Detailed analyses of the electronic structure of 3-Methylbenzo[d]isothiazol-6-ol, including its frontier molecular orbitals, charge distribution, and aromaticity, are not specifically documented in available research. While general principles of molecular orbital theory can be applied to predict the behavior of such a molecule, specific computational results are necessary for a thorough analysis.
Charge Distribution and Electrostatic Potential Surface Mapping
Specific information on the charge distribution and electrostatic potential surface (MEP) maps for this compound is not available. MEP maps are valuable for identifying sites susceptible to electrophilic and nucleophilic attack. While DFT calculations are a standard method for generating these maps for various organic molecules, no such analysis has been published for this particular compound. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Information regarding the conformational preferences and dynamic behavior of this compound is not found in the public scientific record. Such studies are vital for understanding the three-dimensional structure and flexibility of a molecule, which can influence its biological activity and physical properties.
Identification of Preferred Conformations and Energy Minima
There is no available research that identifies the preferred conformations or calculates the energy minima for this compound. Conformational analysis helps in understanding the most stable spatial arrangements of a molecule. lumenlearning.com
Dynamic Behavior and Rotational Barriers
No molecular dynamics simulations or calculations of rotational barriers for the methyl or hydroxyl groups of this compound have been reported. Molecular dynamics simulations provide insight into the time-dependent behavior of molecules. nih.gov While such studies have been performed on other benzothiazole (B30560) derivatives to assess their interaction with biological targets, this specific compound has not been the subject of such an investigation. nih.govbiointerfaceresearch.com
Lack of Specific Research Data on this compound Hinders In-Depth Computational Analysis
A thorough review of available scientific literature reveals a significant gap in theoretical and computational chemistry studies focused specifically on the compound this compound. Despite the growing importance of computational methods in understanding molecular properties and reactivity, dedicated research on this particular molecule appears to be limited or not publicly available. Consequently, a detailed analysis as outlined in the requested article structure cannot be generated at this time.
While general computational methodologies are well-established, their application to this compound has not been documented in accessible scholarly sources. This includes a lack of specific data on:
Reaction Mechanism Elucidation: There are no published studies on the transition state calculations for the synthetic routes of this compound. Furthermore, computational predictions of its reactivity patterns and selectivity are not available.
Solvent Effects: Detailed studies on how solvents influence the structure and reactivity of this compound are absent. This includes analyses using continuum solvation models like PCM or COSMO, as well as investigations into explicit solvent molecule interactions and hydrogen bonding specific to this compound.
Structure-Property Relationships: Research focusing on the non-biological structure-property relationships of this compound has not been found.
The absence of such fundamental computational research prevents a scientifically accurate and informative discussion on the topics requested. Further experimental and theoretical studies are necessary to build a foundational understanding of the chemical behavior of this compound from a computational perspective.
De Novo Design Principles for Analogues through Computational Modeling
The rational design of novel bioactive molecules is a cornerstone of modern medicinal chemistry. De novo design, a computational methodology, has emerged as a powerful tool for generating new chemical entities with desired biological activities. nih.gov This approach, which translates to "from the beginning," utilizes algorithms to construct novel molecular structures, often within the constraints of a specific biological target's binding site. The application of de novo design principles to generate analogues of this compound holds significant promise for the discovery of new therapeutic agents. This process is typically guided by a deep understanding of the structure-activity relationships (SAR) and the molecular interactions that govern the biological effects of the parent compound.
Computational modeling is integral to de novo design, providing the framework to predict the properties and potential efficacy of newly designed molecules before their actual synthesis. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are employed to evaluate and refine potential analogues. For the benzo[d]isothiazole scaffold, these methods can elucidate key structural features required for biological activity, guiding the generation of novel derivatives with enhanced potency and selectivity.
The design process often begins with the identification of a pharmacophore, the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound, the isothiazole (B42339) ring, the methyl group, and the hydroxyl group are likely key components of its pharmacophore. De novo design algorithms can then generate new structures by connecting molecular fragments or by systematically modifying the existing scaffold while preserving the essential pharmacophoric features.
A critical aspect of de novo design is the prediction of binding affinity and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Computational tools can estimate the binding energy of a designed analogue to its target protein, providing a quantitative measure of its potential efficacy. For instance, studies on similar heterocyclic compounds have successfully used molecular docking to predict binding energies and identify potential inhibitors. nih.gov
The exploration of the vast chemical space for novel analogues is a key advantage of de novo design. nih.gov By computationally generating and evaluating a multitude of structures, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
The following table provides a hypothetical example of how computational data for designed analogues of this compound could be presented. The data is illustrative and not based on actual experimental results.
| Analogue | Modification | Predicted Binding Energy (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (logS) |
| Analogue 1 | Replacement of 3-methyl with 3-ethyl | -8.2 | 2.5 | -3.1 |
| Analogue 2 | Replacement of 6-hydroxyl with 6-amino | -7.9 | 2.1 | -2.8 |
| Analogue 3 | Addition of a 4-fluoro group | -8.5 | 2.6 | -3.3 |
| Analogue 4 | Replacement of 3-methyl with 3-trifluoromethyl | -9.1 | 3.2 | -3.8 |
Interactive Data Table of Hypothetical Analogues
Analytical Methodologies for Detection and Quantification of 3 Methylbenzo D Isothiazol 6 Ol
Chromatographic Techniques for Separation and Detection
Chromatographic methods are powerful tools for separating 3-Methylbenzo[d]isothiazol-6-ol from other components in a mixture, which is a critical step for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isothiazolinone compounds. A typical HPLC method for this compound would involve a reversed-phase separation on a C18 column. researchgate.netnih.gov
Method development would focus on optimizing several key parameters to achieve good resolution, peak shape, and analysis time. The mobile phase composition, often a gradient of methanol (B129727) or acetonitrile (B52724) and water, is a critical factor. researchgate.netscirp.org The pH of the mobile phase can also be adjusted to ensure the compound is in a single, non-ionized form, which generally results in better chromatographic performance. Detection is commonly performed using a Diode Array Detector (DAD), which allows for the selection of the optimal wavelength for quantification and can also provide spectral information to confirm peak identity. nih.govscirp.org For related isothiazolinones, detection wavelengths are typically in the UV range of 270-285 nm. researchgate.net
Sample preparation for HPLC analysis is relatively straightforward and often involves a simple dilution of the sample in a suitable solvent, followed by filtration to remove any particulate matter. scirp.org For more complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
Table 1: Illustrative HPLC Parameters for the Analysis of Isothiazolinone Compounds This table presents typical starting conditions for the analysis of isothiazolinones, which would require optimization for this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.net |
| Mobile Phase A | Water or buffer (e.g., acetate (B1210297) buffer) researchgate.net |
| Mobile Phase B | Acetonitrile or Methanol researchgate.netscirp.org |
| Gradient Elution | A time-programmed gradient from a low to high percentage of Mobile Phase B is common. scirp.org |
| Flow Rate | 0.5 - 1.0 mL/min scirp.org |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 - 20 µL |
| Detector | Diode Array Detector (DAD) researchgate.net |
| Detection Wavelength | Scanned from 200-400 nm; specific wavelength selected based on the UV absorbance maximum of the analyte. scirp.org |
Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for thermally stable and volatile compounds. Isothiazolinones, including this compound, are typically not volatile enough for direct GC analysis and may undergo thermal degradation in the GC inlet. nih.gov
To overcome this limitation, derivatization is often employed to convert the analyte into a more volatile and thermally stable derivative. A common derivatization technique is silylation, which involves reacting the compound with a silylating agent to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the compound, making it amenable to GC analysis.
Once derivatized, the compound can be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. Detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation.
For the analysis of this compound in complex matrices such as environmental samples or consumer products, hyphenated techniques that couple a separation technique with a highly selective detector are often necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is a powerful tool for this purpose. nih.govaau.dknih.gov This technique offers excellent sensitivity and selectivity, allowing for the detection of low concentrations of the target analyte in the presence of a multitude of other compounds. The separation is typically performed using HPLC, as described above. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is a common ionization technique for isothiazolinones. nih.govresearchgate.net
In LC-MS/MS, specific precursor-to-product ion transitions can be monitored in a mode called Multiple Reaction Monitoring (MRM), which provides a very high degree of selectivity and reduces matrix interference. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, provided that the this compound has been derivatized to increase its volatility as discussed previously. GC-MS provides excellent separation efficiency and the mass spectra obtained can be used for definitive identification of the compound by comparison with a spectral library.
Table 2: Exemplary LC-MS/MS Parameters for Isothiazolinone Analysis This table illustrates typical parameters that would serve as a starting point for developing a method for this compound.
| Parameter | Typical Condition |
|---|---|
| Separation | HPLC with C18 column nih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Precursor Ion | [M+H]⁺ of the target analyte |
| Product Ions | Specific fragment ions of the target analyte |
| Collision Gas | Argon or Nitrogen |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction nih.gov |
Spectroscopic Techniques for Quantitative Analysis in Mixtures
While chromatographic techniques are essential for separating the analyte of interest, spectroscopic techniques are the basis for its detection and quantification.
UV-Visible spectrophotometry can be used for the quantitative analysis of this compound, particularly when it is the primary analyte in a simple mixture or after separation by HPLC. The principle of this technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
A protocol for concentration determination would involve preparing a series of standard solutions of known concentrations of this compound. The UV-Vis spectrum of each standard would be recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance at λmax versus concentration would then be constructed. The concentration of the analyte in an unknown sample can be determined by measuring its absorbance at the same wavelength and using the calibration curve.
It is important to note that direct analysis of complex mixtures by UV-Vis spectrophotometry can be challenging due to spectral overlap from other components. google.com Therefore, this method is most reliable when used as a detector for a chromatographic system like HPLC.
Fluorescence spectroscopy is another spectroscopic technique that can potentially be used for the quantification of this compound. This method is generally more sensitive and selective than UV-Vis spectrophotometry. For a compound to be analyzed by fluorescence, it must be fluorescent, meaning it absorbs light at one wavelength (excitation) and emits light at a longer wavelength (emission).
If this compound exhibits native fluorescence or can be derivatized with a fluorescent tag, a quantitative method can be developed. Similar to UV-Vis spectrophotometry, this would involve creating a calibration curve by plotting fluorescence intensity versus the concentration of standard solutions. The use of a fluorescence detector in conjunction with HPLC can provide a highly sensitive and selective analytical method. researchgate.net
The development of a fluorescence-based method would require the characterization of the excitation and emission spectra of this compound to determine the optimal wavelengths for analysis. The potential for quenching effects from the sample matrix would also need to be investigated and mitigated.
Quantitative Infrared (IR) Spectroscopy
Quantitative Infrared (IR) Spectroscopy is a versatile analytical technique that can be hypothetically employed for the quantification of this compound. This method is based on the principle that the concentration of a substance in a sample is directly proportional to the amount of infrared radiation it absorbs at a specific wavelength (wavenumber). The Beer-Lambert law provides the basis for this quantitative analysis.
For this compound, a quantitative method would involve identifying a unique absorption band in its IR spectrum that is not subject to interference from other components in the sample matrix. The presence of specific functional groups, such as the O-H stretch from the hydroxyl group, the C=N stretching of the isothiazole (B42339) ring, and various C-H and aromatic C=C stretching vibrations, would produce characteristic peaks. tsijournals.com The intensity of one of these characteristic peaks, for instance, the C=N stretching vibration which typically appears in the 1490 cm⁻¹-1570 cm⁻¹ region, could be measured. tsijournals.com
To perform a quantitative analysis, a calibration curve would first be constructed by measuring the absorbance of a series of standard solutions of known concentrations of this compound at the selected analytical wavelength. The absorbance of the unknown sample would then be measured under the same conditions, and its concentration determined by interpolation from the calibration curve. The use of Fourier Transform Infrared (FTIR) spectroscopy is favored for such analyses due to its high sensitivity and speed. researchgate.net
Hypothetical Data for Quantitative IR Analysis of this compound
| Concentration (mg/mL) | Absorbance at Selected Wavenumber |
| 0.1 | 0.052 |
| 0.2 | 0.105 |
| 0.4 | 0.210 |
| 0.6 | 0.314 |
| 0.8 | 0.420 |
| 1.0 | 0.525 |
| Unknown Sample | 0.263 |
This table illustrates the linear relationship expected between concentration and absorbance, which forms the basis of quantitative IR spectroscopy.
Electrochemical Detection Methods
Voltammetric Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. For this compound, these techniques could be used to study its oxidation or reduction behavior.
Cyclic Voltammetry (CV) could be employed to investigate the electrochemical properties of this compound, such as its oxidation and reduction potentials. This would provide foundational information for developing a quantitative method.
Differential Pulse Voltammetry (DPV) is a more sensitive technique that is often used for quantitative analysis. In DPV, pulses of a specific potential are superimposed on a linearly increasing potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped output where the peak height is proportional to the concentration of the analyte. For this compound, a DPV method would likely involve its oxidation at a glassy carbon or similar working electrode. The electrochemical behavior of thiazolidine-4-carboxylic acid and its derivatives has been successfully studied using various pulse voltammetric techniques, suggesting the applicability of these methods to other thiazole-containing compounds. documentsdelivered.com
Hypothetical DPV Data for this compound
| Concentration (µM) | Peak Current (µA) |
| 1.0 | 0.5 |
| 2.5 | 1.2 |
| 5.0 | 2.5 |
| 7.5 | 3.7 |
| 10.0 | 5.0 |
| Unknown Sample | 1.9 |
This table demonstrates the linear relationship between concentration and peak current that is characteristic of DPV.
Amperometric and Potentiometric Detection
Amperometric detection involves holding the electrode at a constant potential (at which the analyte is electroactive) and measuring the current as a function of time. This technique is often used as a detection method in flow systems, such as high-performance liquid chromatography (HPLC). An amperometric sensor for this compound could be developed by setting the potential of the working electrode to a value sufficient to oxidize the compound. Amperometric detection has been successfully applied to the analysis of various sulfur-containing compounds. nih.gov
Potentiometric detection measures the potential difference between two electrodes in the absence of a significant current. This is the principle behind ion-selective electrodes (ISEs). While a specific ISE for this compound is not described in the literature, it is conceivable that one could be developed. This would involve creating a membrane that selectively interacts with the target molecule, leading to a measurable potential change. Potentiometric sensors are valued for their simplicity and low cost. acs.orgacs.org
Sample Preparation Strategies for Diverse Matrices
The effective analysis of this compound from various environmental or biological samples necessitates a robust sample preparation strategy to isolate the analyte from interfering matrix components.
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely used technique for sample clean-up and pre-concentration. nih.gov The choice of SPE sorbent and elution solvents is critical for achieving high recovery of the target analyte. Given the polar nature of the hydroxyl group and the aromatic character of this compound, a variety of SPE phases could be suitable depending on the sample matrix.
For aqueous samples, a reversed-phase sorbent like C18 or a polymeric sorbent could be employed. researchgate.net The general steps would involve:
Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by water.
Loading: The sample is passed through the sorbent, and this compound is retained.
Washing: The sorbent is washed with a weak solvent to remove interferences.
Elution: The analyte is eluted with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
For nonpolar matrices, a polar SPE phase such as silica (B1680970), diol, or aminopropyl could be used. chromatographyonline.com
Hypothetical SPE Optimization for this compound from Water
| SPE Sorbent | Elution Solvent | Recovery (%) |
| C18 | Acetonitrile | 85 |
| C18 | Methanol | 78 |
| Polymeric | Acetonitrile | 92 |
| Polymeric | Methanol | 88 |
This table illustrates how recovery can vary with the choice of sorbent and elution solvent, a key aspect of SPE method development.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. umbc.edu The efficiency of LLE depends on the partition coefficient of the analyte and the choice of extraction solvent.
For the extraction of this compound from aqueous samples, a water-immiscible organic solvent in which the compound has high solubility would be selected. The pH of the aqueous phase can be adjusted to optimize the extraction. Since this compound has a phenolic hydroxyl group, adjusting the pH to be acidic (below the pKa of the hydroxyl group) would suppress its ionization and increase its partitioning into the organic phase.
The optimization of LLE involves selecting an appropriate solvent and adjusting the pH of the aqueous phase. utwente.nl
Hypothetical LLE Optimization for this compound
| Extraction Solvent | Aqueous Phase pH | Extraction Efficiency (%) |
| Ethyl Acetate | 2 | 95 |
| Ethyl Acetate | 7 | 70 |
| Dichloromethane | 2 | 90 |
| Dichloromethane | 7 | 65 |
This table shows the influence of the extraction solvent and the pH of the aqueous phase on the extraction efficiency of an acidic compound like this compound.
Microextraction and Miniaturized Sample Preparation Methods
Modern analytical chemistry emphasizes the use of environmentally friendly and efficient sample preparation techniques. Microextraction methods, which utilize minimal solvent volumes, have become increasingly popular for the analysis of isothiazolinone-based biocides. semanticscholar.org These techniques not only reduce waste but also enhance analyte concentration, leading to improved sensitivity. semanticscholar.org
One such technique is matrix solid-phase dispersion (MSPD) . A study on the determination of isothiazolinone preservatives in cosmetics and household products successfully employed MSPD. In this method, a small amount of the sample is blended with a solid sorbent, creating a dispersed phase from which the analytes are eluted. For the analysis of compounds including 1,2-benzisothiazolinone (BzI), florisil (B1214189) was used as the dispersive phase with methanol as the elution solvent. nih.gov This approach allows for direct analysis by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) without needing further cleanup or concentration steps, streamlining the analytical workflow. nih.gov
Other established miniaturized sample preparation techniques that are applicable include solid-phase extraction (SPE) and liquid-liquid extraction (LLE) . semanticscholar.orgdiva-portal.org SPE involves passing a liquid sample through a solid adsorbent that retains the analytes, which are then eluted with a small volume of solvent. LLE uses two immiscible liquid phases to separate the analyte from the sample matrix. semanticscholar.org These techniques are widely used for the sample preparation of isothiazolinones from various matrices, including water and consumer products. semanticscholar.orgdiva-portal.org
Validation of Analytical Methods
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. Key validation parameters include precision, accuracy, robustness, limits of detection and quantification, selectivity, linearity, and range.
Precision refers to the closeness of repeated measurements, often expressed as the relative standard deviation (RSD). For the analysis of isothiazolinones, including BIT, an MSPD-HPLC-MS/MS method demonstrated good precision with RSD values lower than 7%. nih.gov In another study analyzing six isothiazolinones in water-based adhesives, the relative standard deviation was less than 5.9%. nih.gov
Accuracy is the closeness of a measured value to the true value and is often assessed through recovery studies. The MSPD method showed satisfactory recoveries, generally above 80% for most isothiazolinones studied. nih.gov Similarly, the analysis of isothiazolinones in adhesives reported recoveries ranging from 81.5% to 107.3%. nih.gov
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. While specific robustness data for benzisothiazole analysis is not detailed in the reviewed literature, it is a standard component of method validation, ensuring the reliability of the method under slightly varied conditions.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
For the analysis of isothiazolinones, modern analytical techniques have achieved low detection and quantification limits. An HPLC-MS/MS method for analyzing six isothiazolinones reported the following LOD and LOQ values:
| Compound | LOD (mg/L) | LOQ (mg/L) |
| Methylisothiazolinone (MI) | 0.01 | 0.02 |
| 5-Chloro-2-methyl-3-isothiazolinone (CMI) | 0.01 | 0.02 |
| 1,2-benzisothiazolin-3-one (BIT) | 0.01 | 0.02 |
| 2-methyl-1,2-benzisothiazol-3(2H)-one (MBIT) | 0.01 | 0.02 |
| 2-octyl-3-isothiazolinone (OIT) | 0.0025 | 0.005 |
| 4,5-dichloro-2-octyl-3-isothiazolinone (DCOIT) | 0.003 | 0.004 |
| Data from a study on the analysis of isothiazolinones in water-based adhesives. nih.gov |
The MSPD-HPLC-MS/MS method also achieved LOD and LOQ values at the low nanogram per gram level, which is well below the limits required for regulatory compliance in the European Union. nih.gov
Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. The use of tandem mass spectrometry (MS/MS) provides high selectivity for the analysis of isothiazolinones. nih.gov
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
In the analysis of six isothiazolinones, a satisfactory linear relationship was observed with correlation coefficients (R²) of ≥ 0.995. nih.gov The linearity ranges for the different compounds were as follows:
| Compound | Linearity Range (mg/L) | Correlation Coefficient (R²) |
| Methylisothiazolinone (MI) | 0.010–1.0 | ≥ 0.995 |
| 5-Chloro-2-methyl-3-isothiazolinone (CMI) | 0.010–1.0 | ≥ 0.995 |
| 1,2-benzisothiazolin-3-one (BIT) | 0.010–1.0 | ≥ 0.995 |
| 2-methyl-1,2-benzisothiazol-3(2H)-one (MBIT) | 0.0025–2.5 | ≥ 0.995 |
| 2-octyl-3-isothiazolinone (OIT) | 0.002–2.0 | ≥ 0.995 |
| 4,5-dichloro-2-octyl-3-isothiazolinone (DCOIT) | 0.005–5.0 | ≥ 0.995 |
| Data from a study on the analysis of isothiazolinones in water-based adhesives. nih.gov |
Similarly, the MSPD-HPLC-MS/MS method demonstrated a broad linear range with R² values greater than 0.9980 for the analyzed isothiazolinones. nih.gov
Advanced Applications and Potential of 3 Methylbenzo D Isothiazol 6 Ol in Diverse Fields
Role in Materials Science and Engineering
There is currently no available research data to suggest the use of 3-Methylbenzo[d]isothiazol-6-ol in the field of materials science and engineering. The potential for its application remains a subject for future investigation.
Polymer Chemistry (e.g., as a Monomer, Stabilizer, or Cross-linking Agent)
No studies have been identified that describe the use of this compound as a monomer for polymerization, a stabilizer to prevent degradation in polymers, or as a cross-linking agent to modify polymer structures.
Organic Electronic Materials (e.g., Semiconductors, OLED Components)
There is no documented use of this compound in the formulation or manufacturing of organic electronic materials such as semiconductors or as a component in Organic Light Emitting Diodes (OLEDs).
Photochromic and Thermochromic Material Development
Research into the potential photochromic or thermochromic properties of this compound has not been reported. Consequently, its application in the development of materials that change color in response to light or heat is not established.
Catalytic Applications in Organic Synthesis
The potential for this compound to be used in catalytic applications is an area that has not been explored in the available scientific literature.
As a Ligand in Transition Metal-Catalyzed Reactions
There are no published studies that investigate the role of this compound as a ligand in transition metal-catalyzed reactions. The synthesis of various benzo[d]isothiazole derivatives has been achieved through transition-metal-catalyzed methods. nih.gov However, the specific use of this compound to coordinate with a metal center and facilitate a chemical transformation has not been described.
As an Organocatalyst or Co-catalyst Component
Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, offers a metal-free and often more environmentally benign alternative to traditional catalysis. wikipedia.org While there is no specific literature detailing the use of this compound as an organocatalyst, its molecular structure contains functionalities that are known to be active in catalytic processes.
The phenolic hydroxyl group is a key feature, as phenols and their derivatives have been demonstrated to act as organocatalysts, particularly in reactions involving hydrogen bonding. researchgate.netmdpi.com The acidic proton of the hydroxyl group can activate electrophiles, while the oxygen atom can act as a hydrogen bond acceptor. This dual role is crucial in many catalytic cycles. For instance, bis-phenol derivatives are known to catalyze reactions by establishing a double hydrogen bond with the dienophile, thereby lowering the energy gap between the HOMO and LUMO orbitals and increasing the reaction rate. mdpi.com
The benzisothiazole ring system, with its sulfur and nitrogen heteroatoms, could also play a role in catalysis. The nitrogen atom can act as a Lewis base, while the sulfur atom can potentially participate in redox processes or coordinate to other species. The combination of the phenolic moiety and the benzisothiazole core in this compound could lead to synergistic effects, where both parts of the molecule participate in the catalytic activation of substrates.
Table 1: Potential Organocatalytic Applications of this compound Based on Functional Groups
| Functional Group | Potential Catalytic Role | Example Reactions Catalyzed by Similar Motifs |
| Phenolic Hydroxyl | Hydrogen bond donor/acceptor, Brønsted acid | Aldol reactions, Michael additions, Diels-Alder reactions |
| Benzisothiazole Nitrogen | Lewis base | Activation of carbonyl compounds, imine formation |
| Benzisothiazole Sulfur | Redox activity, coordination site | Oxidative cyclizations, C-H functionalization |
Precursor for Advanced Catalytic Systems
Beyond its direct use as an organocatalyst, this compound holds potential as a precursor for the synthesis of more complex and advanced catalytic systems. The benzisothiazole scaffold is a known building block in the synthesis of various functional molecules. nih.govchemicalbook.com
The phenolic hydroxyl group and the aromatic ring of this compound are amenable to further chemical modifications. These modifications could be used to attach the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially recycled. Furthermore, the hydroxyl group can be derivatized to introduce other catalytically active moieties or to fine-tune the electronic and steric properties of the molecule.
Metal complexes of isothiazole (B42339) derivatives have shown promise in catalysis, and this compound could serve as a ligand for the synthesis of novel metal-based catalysts. The nitrogen and sulfur atoms of the isothiazole ring, along with the phenolic oxygen, could act as coordination sites for a variety of metal centers. The resulting metal complexes could exhibit unique catalytic activities in reactions such as cross-coupling, oxidation, and reduction.
Applications in Analytical Chemistry as a Reagent
The structural features of this compound also suggest its utility as a reagent in various analytical chemistry techniques.
In chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, and detectability of analytes. nih.govyoutube.comnih.gov Phenolic compounds are frequently derivatized to make them more amenable to analysis. oup.com
The phenolic hydroxyl group of this compound can be readily reacted with a variety of derivatizing agents to introduce a tag that enhances detection. For example, reaction with a fluorogenic agent like dansyl chloride could produce a highly fluorescent derivative, enabling sensitive detection by fluorescence spectroscopy. oup.com Similarly, derivatization with an electrophoric group would enhance its response in an electron capture detector (ECD) in GC.
Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte. nih.govnih.gov The development of such probes is a vibrant area of research in analytical and biomedical sciences. Hydroxy-substituted heterocyclic compounds are often used as the core structure for fluorescent probes. researchgate.net
The benzisothiazole ring system in this compound is a heterocyclic fluorophore, and its fluorescence properties are likely to be sensitive to its chemical environment. The phenolic hydroxyl group can act as a recognition site for various analytes through hydrogen bonding or other interactions. Upon binding of an analyte, the electronic properties of the molecule could be altered, leading to a change in its fluorescence emission, such as an increase in intensity ("turn-on" probe) or a shift in the emission wavelength. This could potentially be exploited for the detection of various ions or small molecules.
Colorimetric assays rely on a change in color to detect the presence of an analyte. Phenolic compounds are known to participate in color-forming reactions. sigmaaldrich.comabcam.comassaygenie.comelabscience.com For instance, they can couple with diazonium salts under alkaline conditions to form colored azo dyes. sigmaaldrich.comabcam.com
The phenolic nature of this compound makes it a candidate for use as a chromogenic reagent. It could be used to develop colorimetric assays for the quantification of substances that can react with the phenolic hydroxyl group or the aromatic ring to produce a colored product. The intensity of the color produced would be proportional to the concentration of the analyte, allowing for simple and rapid quantification using a spectrophotometer.
Agricultural Chemical Intermediates and Precursors
Heterocyclic compounds, including benzisothiazole derivatives, are a cornerstone of the agrochemical industry, serving as the basis for many herbicides, fungicides, and insecticides. scispace.comnih.gov Similarly, phenolic compounds are common intermediates in the synthesis of pesticides. nih.govvolkskychem.commdpi.com
The combined presence of a benzisothiazole ring and a phenolic group in this compound makes it a promising intermediate for the synthesis of novel agrochemicals. The benzisothiazole moiety is known to exhibit biological activity, and the phenolic hydroxyl group provides a convenient handle for further chemical elaboration. nih.gov
Starting from this compound, a variety of derivatives could be synthesized by reacting the hydroxyl group or by electrophilic substitution on the aromatic ring. These derivatives could then be screened for their biological activity as potential new crop protection agents. The modular nature of such a synthetic approach would allow for the creation of a library of related compounds, increasing the chances of discovering a molecule with desirable agrochemical properties.
Synthetic Pathways to Herbicides, Fungicides, or Insecticides
Role in the Synthesis of Plant Growth Regulators
Similarly, the role of this compound in the synthesis of plant growth regulators is not well-established in the current body of scientific literature. While the manipulation of plant growth is a critical aspect of modern agriculture, the specific contribution of this compound to the development of such agents has not been detailed in research findings.
Industrial Chemical Applications: An Area for Future Investigation
The application of this compound within the industrial chemical landscape, either as a key building block or as a functional additive, is not well-documented.
Intermediate in Specialty Chemical Manufacturing
While benzo[d]isothiazole derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals and other specialty chemicals, the specific use of this compound in this capacity is not highlighted in available research. Its unique substitution pattern could theoretically offer pathways to novel molecules, but these have not been publicly disclosed.
Additive in Industrial Processes (e.g., as a processing aid or stabilizer)
There is no readily available information to suggest that this compound is currently employed as an additive in industrial processes, such as a processing aid to improve manufacturing efficiency or as a stabilizer to enhance the longevity of materials.
Environmental Fate and Chemical Degradation Pathways of 3 Methylbenzo D Isothiazol 6 Ol
Abiotic Degradation Mechanisms in Natural Environments
Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity, driven by physical factors such as sunlight and water.
Photolysis (Direct and Indirect) in Aqueous and Atmospheric Systems
Photolysis, or the decomposition of molecules by light, is a significant degradation pathway for many organic compounds in the environment. For isothiazolinones, this process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.
Studies on the photodegradation of the parent compound, benzisothiazolinone (BIT), in water under UV-Vis irradiation have revealed a complex degradation mechanism. This process involves a combination of isomerization, oxidation, hydroxylation, hydrolysis, and elimination, leading to the formation of numerous photoproducts. researchgate.netnih.gov Some of these transformation products have been suggested to be potentially more toxic than the parent compound. researchgate.netnih.gov
While a specific quantum yield for 3-Methylbenzo[d]isothiazol-6-ol is not available, the presence of the benzisothiazole chromophore suggests it will absorb sunlight, particularly in the UV-B region, initiating direct photolysis. The methyl and hydroxyl substituents on the benzene (B151609) ring are likely to influence the rate and pathway of photolytic degradation. The electron-donating nature of the hydroxyl group may enhance the reactivity of the aromatic ring towards photo-oxidation.
Indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), is also expected to contribute to the degradation of this compound in sunlit surface waters and the atmosphere.
Table 1: Predicted Photodegradation Pathways of this compound
| Degradation Pathway | Predicted Transformation Products |
| Isomerization | Isomeric forms of this compound |
| Oxidation | Products with oxidized sulfur or aromatic ring cleavage |
| Hydroxylation | Addition of hydroxyl groups to the aromatic ring |
| Hydrolysis | Cleavage of the isothiazole (B42339) ring |
| Elimination | Loss of functional groups |
Hydrolysis Pathways and Kinetics in Water
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of the isothiazolinone ring to hydrolysis is a key factor in its environmental persistence.
For the parent compound, benzisothiazolinone (BIT), hydrolysis is generally slow, with a reported half-life of over 30 days in the environment. nih.govresearchgate.net The rate of hydrolysis for isothiazolinones is pH-dependent, with increased degradation observed under alkaline conditions. nih.gov This is attributed to the nucleophilic attack of hydroxide ions on the sulfur atom, leading to the opening of the isothiazole ring. nih.gov
Given the structural similarities, this compound is expected to exhibit comparable hydrolytic stability, particularly in neutral and acidic waters. The presence of the methyl and hydroxyl groups on the benzene ring is not expected to drastically alter the inherent stability of the isothiazolinone ring towards hydrolysis.
Table 2: Estimated Hydrolytic Stability of this compound
| pH Condition | Predicted Hydrolysis Rate | Estimated Half-life |
| Acidic (pH 4-6) | Slow | > 30 days |
| Neutral (pH 7) | Slow | > 30 days |
| Alkaline (pH 8-9) | Moderate | < 30 days |
Oxidation by Reactive Oxygen Species in Aquatic and Atmospheric Systems
Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive and play a crucial role in the degradation of organic pollutants in both aquatic and atmospheric environments.
The reaction of isothiazolinones with hydroxyl radicals is expected to be a significant abiotic degradation pathway. While specific rate constants for this compound are not available, studies on other organic molecules show that reactions with •OH are generally rapid. For instance, the rate constant for the reaction of ozone with BIT has been found to be very high. researchgate.net
The hydroxyl radical can attack both the isothiazole ring and the substituted benzene ring of this compound. Attack on the aromatic ring is likely to be enhanced by the electron-donating methyl and hydroxyl groups, leading to the formation of hydroxylated intermediates. These intermediates can undergo further oxidation, potentially leading to ring cleavage and mineralization. In the atmosphere, gas-phase reactions with hydroxyl radicals will be a primary degradation mechanism.
Biotic Transformation Pathways
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms and is a critical process in determining the ultimate fate of chemicals in the environment.
Microbial Degradation in Soil and Water Compartments
Studies on benzisothiazolinone (BIT) have demonstrated that it is susceptible to microbial degradation in both soil and water. The degradation of BIT in soil is primarily a biological process, with significantly faster degradation observed in unsterilized soil compared to sterilized soil. nih.gov The half-life of BIT in soil can be very short, in some cases less than a day, indicating rapid biodegradation. nih.gov
The rate of microbial degradation is influenced by environmental conditions such as soil organic matter content and the presence of oxygen. nih.gov Interestingly, the degradation of BIT has been found to be faster under anaerobic (flooded) conditions compared to aerobic conditions, suggesting that anaerobic microorganisms play a key role in its transformation. nih.govnih.gov
Several bacterial phyla, including Proteobacteria, Firmicutes, Bacteroidetes, Actinobacteria, and Acidobacteria, have been identified as being important in the degradation of BIT in soil. nih.gov It is highly probable that similar microbial communities would be involved in the degradation of this compound. The methyl and hydroxyl substituents may influence the rate of biodegradation, potentially serving as additional sites for microbial attack.
Table 3: Factors Influencing Microbial Degradation of this compound
| Factor | Influence on Degradation Rate |
| Microbial Population | Higher populations lead to faster degradation |
| Oxygen Availability | Faster degradation under anaerobic conditions |
| Soil Organic Matter | Higher content can enhance degradation |
| Temperature | Optimal temperature range for microbial activity |
| pH | Optimal pH range for microbial activity |
Identification and Characterization of Environmental Metabolites
The identification of metabolites is crucial for understanding the complete environmental fate of a compound and for assessing the potential risks posed by its transformation products.
For benzisothiazolinone (BIT), at least two metabolites have been identified during its degradation in soil. nih.gov While the specific structures of these metabolites were not detailed in the available literature, the general degradation pathway for isothiazolinones involves the cleavage of the isothiazole ring. nih.gov
Based on the known degradation pathways of BIT and other substituted aromatic compounds, the biodegradation of this compound is likely to proceed through initial transformations of the isothiazole ring, followed by degradation of the resulting substituted aromatic intermediate. Potential metabolites could include compounds where the isothiazole ring has been opened, as well as hydroxylated and demethylated derivatives of the parent compound. Further research is needed to definitively identify and characterize the environmental metabolites of this compound.
Sorption and Mobility in Environmental Compartments
There is no available research detailing the sorption and mobility characteristics of this compound in various environmental compartments.
Adsorption and Desorption Behavior in Soil and Sediments
No studies were found that investigated the adsorption and desorption coefficients (such as K_d_ or K_oc_) of this compound in soil or sediment. This lack of data prevents the creation of a data table summarizing its binding affinity to soil and sediment particles, which is crucial for predicting its environmental distribution.
Leaching Potential to Groundwater
Without data on its soil sorption characteristics and persistence, the leaching potential of this compound to groundwater cannot be determined. Models that predict leaching, such as the Groundwater Ubiquity Score (GUS), rely on the compound's half-life in soil and its organic carbon-water partition coefficient (K_oc_), neither of which are documented in the public domain for this compound.
Environmental Monitoring and Occurrence in Non-Biological Matrices
No monitoring studies have been published that report the detection or quantification of this compound in various environmental samples.
Detection and Quantification in Wastewater Effluents
There are no available analytical methods or monitoring results that document the presence or concentration of this compound in wastewater effluents. Consequently, a data table of its concentrations in treated wastewater cannot be compiled.
Presence in Surface Waters, Groundwaters, and Drinking Water Sources
No research was identified that has monitored for the presence of this compound in surface water, groundwater, or drinking water sources. This indicates a complete lack of data on its potential to contaminate water bodies and supplies.
Occurrence in Industrial Discharges and Sludges
Information regarding the presence and concentration of this compound in industrial discharges and sludges is not available in the public record.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 3-Methylbenzo[d]isothiazol-6-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves cyclization of thioamide precursors or thiolation reactions. For example, deprotection steps using HCl/EtOAc (adapted from isoxazole derivative syntheses) can be applied to generate the isothiazole core . Lawesson’s reagent may facilitate sulfur incorporation during cyclization, as seen in related benzothiazole syntheses . Key steps include temperature-controlled refluxing in solvents like ethanol or acetonitrile, with purification via flash chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy (1H/13C) to verify substituent positions and aromaticity.
- Mass spectrometry (e.g., ESI+ m/z 149.1 [M+H]+ for analogous compounds) .
- X-ray crystallography to resolve bond angles (e.g., C3–C9–C10 angles ~113°) and crystal packing influenced by van der Waals interactions .
Advanced Research Questions
Q. How does the methyl substituent at position 3 influence the compound’s bioactivity compared to other derivatives?
- Methodological Answer : The methyl group enhances lipophilicity, improving membrane permeability and pharmacokinetic properties. Structure-activity relationship (SAR) studies comparing 3-methyl with chloro, methoxy, or benzyl derivatives (e.g., 6-methoxy or 4-chlorobenzyl analogs) reveal steric and electronic effects on target binding . For example, methyl groups reduce repulsive H-bonding clashes in hydrophobic pockets, as shown in molecular docking models .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from substituent positioning or stereochemical variations. To address this:
- Perform crystallographic analysis to correlate 3D structure with activity (e.g., dihedral angles between aromatic rings affecting binding) .
- Use surface plasmon resonance (SPR) to quantify binding kinetics with target proteins, isolating steric vs. electronic contributions .
- Conduct meta-analyses of substituent effects, noting that chloro or nitro groups may enhance activity in some targets but reduce it in others due to polarity differences .
Q. What in silico methods predict the interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular docking simulations (e.g., AutoDock Vina) model binding poses and affinity scores, highlighting interactions with residues in enzymatic active sites .
- Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- Molecular dynamics (MD) simulations track conformational changes over time, revealing dynamic binding behaviors missed in static models .
Notes for Experimental Design
- Synthetic Optimization : Prioritize solvents with high boiling points (e.g., DMF) for refluxing steps to improve yield .
- Contradiction Mitigation : Include control experiments with structurally defined analogs to isolate substituent effects .
- Target Validation : Use SPR or isothermal titration calorimetry (ITC) to validate computational predictions of binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
